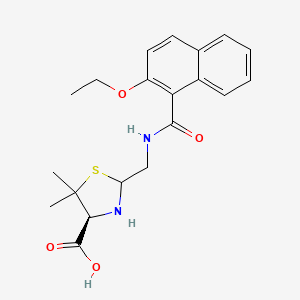
Penilloic Acids of Nafcillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penilloic acids of nafcillin are degradation products derived from the antibiotic nafcillin, a member of the penicillin family. These compounds are formed through the hydrolytic opening of the beta-lactam ring in nafcillin, resulting in the formation of penilloic acids. Nafcillin is a beta-lactamase-resistant penicillin used to treat infections caused by penicillinase-producing staphylococci .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penilloic acids of nafcillin can be synthesized by the hydrolytic opening of the beta-lactam ring in nafcillin. This process involves the use of mild reduced pressure (vacuum) in the presence of an inorganic acid, either in water or in a mixture of water and a water-miscible organic solvent. This method allows for the isolation of penilloic acid derivatives in high yields without further purification .
Industrial Production Methods: The industrial production of penilloic acids involves the degradation of penicillin derivatives. The highly strained beta-lactam ring and its amide bond break open in the presence of acid, giving rise to penilloic acid, penicillamine, and penilloaldehyde through unstable intermediates such as penillic acid, penicilloic acid, and penicillenic acid .
Chemical Reactions Analysis
Types of Reactions: Penilloic acids undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the beta-lactam ring is a key reaction that leads to the formation of penilloic acids .
Common Reagents and Conditions:
Hydrolysis: Involves the use of water or hydroxide ions to break the beta-lactam ring.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Substitution: Involves the replacement of functional groups in the penilloic acid structure.
Major Products Formed: The major products formed from these reactions include penilloic acid, penicillamine, and penilloaldehyde .
Scientific Research Applications
Penilloic acids of nafcillin have several scientific research applications:
Mechanism of Action
Penilloic acids exert their effects by interacting with penicillin-binding proteins, which play a critical role in bacterial cell wall synthesis. By forming covalent bonds with these proteins, penilloic acids inhibit the final transpeptidation process, leading to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Penilloic acids are similar to other penicillin degradation products such as penicilloic acids and penillic acids. penilloic acids are unique in their formation through the hydrolytic opening of the beta-lactam ring in nafcillin. Similar compounds include:
Penicilloic acids: Formed by the hydrolytic opening of the beta-lactam ring in penicillins.
Penillic acids: Another degradation product of penicillins formed through the hydrolysis of the beta-lactam ring.
Penilloic acids of nafcillin are distinct due to their specific formation from nafcillin and their unique chemical properties.
Properties
IUPAC Name |
(4S)-2-[[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-26-14-10-9-12-7-5-6-8-13(12)16(14)18(23)21-11-15-22-17(19(24)25)20(2,3)27-15/h5-10,15,17,22H,4,11H2,1-3H3,(H,21,23)(H,24,25)/t15?,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHZZRUECRWKAX-LWKPJOBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3N[C@H](C(S3)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
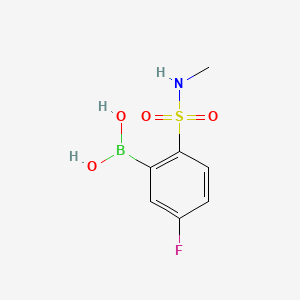
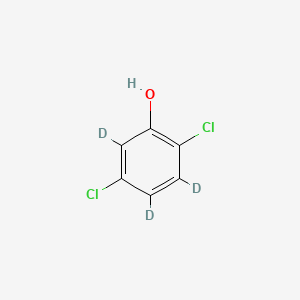
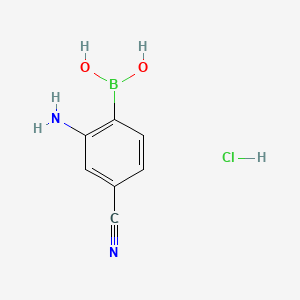

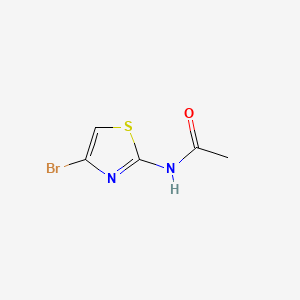
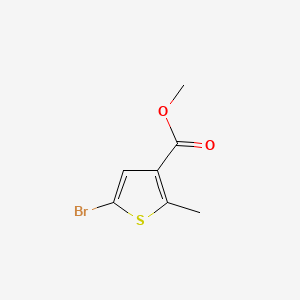
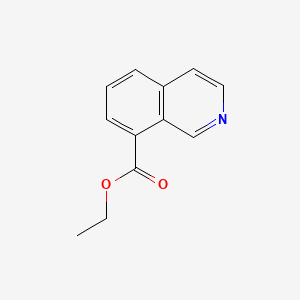
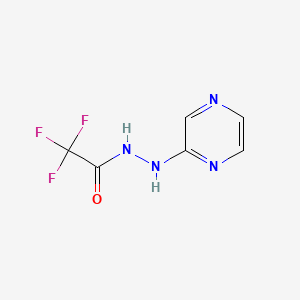
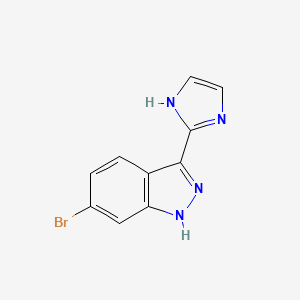
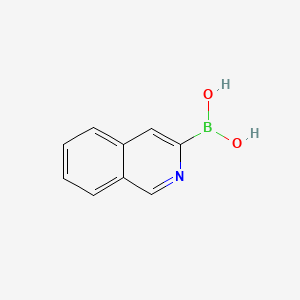
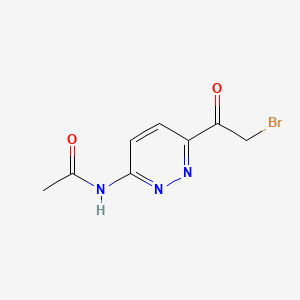


![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)
